A Technical Guide to the Chemical Properties of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
A Technical Guide to the Chemical Properties of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine. This heterocyclic compound integrates three key pharmacophores: a pyridine ring, a 1,2,4-thiadiazole core, and an amine substituent. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this guide synthesizes information from structurally analogous compounds to provide a robust predictive profile. The document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its potential as a scaffold for novel therapeutic agents, particularly in oncology, infectious diseases, and inflammatory conditions.
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry. Among these, structures containing nitrogen and sulfur, such as thiadiazoles, are of paramount importance due to their diverse biological activities.[1][2] The 1,2,4-thiadiazole ring, in particular, is a bioisostere for various functional groups and is present in a range of pharmacologically active agents. When coupled with a substituted pyridine ring—a privileged structure in drug discovery—and a reactive amine group, the resulting molecule, 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine, presents a compelling scaffold for chemical exploration. This guide aims to elucidate the core chemical characteristics of this compound, providing a foundational understanding for its synthesis, derivatization, and potential therapeutic evaluation.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The properties for the target molecule are calculated and inferred from closely related structures, such as its 6-chloro isomer and non-chlorinated parent compound.[3][4]
Core Properties
| Property | Value / Description | Source / Method |
| Molecular Formula | C₇H₅ClN₄S | Calculated |
| Molecular Weight | 212.66 g/mol | Calculated[3] |
| IUPAC Name | 3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine | IUPAC Nomenclature |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid at room temperature. | Inferred from analogs |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred from analogs[5] |
| Canonical SMILES | C1=CC=C(N=C1C2=NSC(=N2)N)Cl | Calculated |
| InChI Key | Inferred from isomers | Inferred[3] |
Molecular Structure
The structure combines a planar aromatic pyridine ring with a planar 1,2,4-thiadiazole ring. The chlorine atom at the 3-position of the pyridine ring introduces significant electronic and steric influence, affecting the molecule's reactivity and binding capabilities.
Caption: Chemical structure of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Synthesis and Characterization
While a specific, documented synthesis for 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is not available in the reviewed literature, a plausible synthetic route can be designed based on established methods for creating 5-amino-1,2,4-thiadiazoles. The most common approach involves the oxidative cyclization of N-guanyl-thioamides or related precursors.
Proposed Synthetic Workflow
The synthesis can logically begin from 3-chloro-2-cyanopyridine, a commercially available starting material. This route involves the formation of a thioamide, followed by conversion to an amidine intermediate, and subsequent cyclization.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Predictive)
Step 1: Synthesis of 3-Chloropyridine-2-carbothioamide
-
Dissolve 3-chloro-2-cyanopyridine (1 eq.) in a solution of pyridine and triethylamine (10:1 v/v).
-
Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours. Causality: The basic medium facilitates the nucleophilic addition of H₂S across the nitrile triple bond.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the thioamide intermediate.
Step 2: Synthesis of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂), add cyanamide (1.1 eq.) portion-wise at 0°C.
-
Allow the mixture to stir for 20 minutes.
-
Add a solution of 3-chloropyridine-2-carbothioamide (1 eq.) in DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours. Causality: The thioamide reacts with the activated cyanamide to form an N-cyanoimidothioate intermediate, which is primed for cyclization.
-
Add a catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the intramolecular cyclization.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the final compound.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would show characteristic signals in the aromatic region (7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. A broad singlet for the -NH₂ protons would likely appear, its position being dependent on solvent and concentration.
-
¹³C NMR: Signals for the 7 carbon atoms would be visible, with those in the pyridine and thiadiazole rings appearing in the 110-170 ppm range.
-
IR Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3300-3400 cm⁻¹), C=N stretching from the heterocyclic rings (~1600-1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[6][7]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 212, with a characteristic M+2 isotopic peak at m/z 214 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Chemical Reactivity and Stability
The reactivity of the molecule is governed by the interplay of its three main functional components.
Caption: Key reactive sites on 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine.
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Exocyclic Amine (-NH₂): This is the most reactive site for nucleophilic attack. It can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes to form amides, ureas, and Schiff bases, respectively.[5][8] This functionality is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Chloropyridine Ring: The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution. The presence of the chlorine atom further deactivates the ring. However, nucleophilic aromatic substitution (SₙAr) to replace the chlorine atom is possible under harsh conditions, though typically the chlorine on a pyridine ring is less reactive than on other aromatic systems. The pyridine nitrogen is a site for protonation and coordination to metal centers.
-
1,2,4-Thiadiazole Ring: This ring is generally stable and aromatic in character. The ring nitrogens are weakly basic. The ring itself is considered an "acceptor" heterocycle, contributing to the overall electron-deficient nature of the system.
The compound is expected to be stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents.
Potential Applications and Pharmacological Significance
The true value of this scaffold lies in its potential for drug discovery, as inferred from the vast literature on related thiadiazole and aminothiazole compounds.
-
Anticancer Activity: 1,3,4-thiadiazole derivatives are widely reported to possess anticancer properties.[1][2] The scaffold can be decorated with various substituents to target specific kinases or other proteins implicated in cancer cell proliferation.[4]
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a core component of many compounds with potent activity against various bacterial and fungal strains.[1][3][9] Derivatization of the 5-amino group can lead to new chemical entities with improved antimicrobial profiles.
-
Anti-inflammatory Activity: Numerous 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties.[2]
-
Antiparasitic Activity: A recent study highlighted a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for treating onchocerciasis (river blindness).[10] This suggests that the core scaffold of the title compound is highly relevant for developing new treatments for neglected tropical diseases.
A Critical Caveat: The Toxicophore Concern While the 2-aminothiazole moiety is considered a privileged structure, it has also been classified as a potential "toxicophore".[11] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. Therefore, any drug development program involving this scaffold must include early and thorough toxicology and metabolic profiling to ensure an acceptable safety margin.[11]
Safety and Handling
No specific safety data exists for this compound. The following guidelines are based on data for structurally similar and potentially hazardous chemicals.[12] All handling should be performed by trained personnel in a well-ventilated chemical fume hood.
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, fatal in contact with skin or if inhaled (based on analogs). P260, P264, P270, P280. |
| Skin Irritation/Damage | Causes skin irritation and serious eye damage.[12] P262, P280, P302+P352, P305+P351+P338. |
| Respiratory Irritation | May cause respiratory irritation.[12] P261, P271, P304+P340. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. P273, P391. |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[12][13]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12]
Conclusion
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its key features—a reactive amine handle for derivatization, a proven thiadiazole core, and a substituted pyridine ring—make it an attractive scaffold for targeting a wide range of biological processes. While its synthesis and characterization require experimental validation, the predictive analysis presented in this guide provides a solid framework for future research. The promising pharmacological profiles of analogous structures, particularly in oncology and infectious diseases, underscore the value of this compound, tempered by the need for careful evaluation of its metabolic stability and toxicological profile.
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Novel[5][14]triazolo[3,4-b][5][12][14]thiadiazine and[5][14]triazolo[3,4-b][5][12][14]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (n.d.). MDPI.[Link]
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Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]
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